

An In-depth Technical Guide to 2-Amino-3-benzyloxypyridine

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Compound of Interest

Compound Name: 2-Amino-3-benzyloxypyridine

Cat. No.: B018056

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CAS Number: 24016-03-3

This technical guide provides a comprehensive overview of **2-Amino-3-benzyloxypyridine**, a pivotal chemical intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, biological activity, and safety protocols.

Chemical and Physical Properties

2-Amino-3-benzyloxypyridine is a stable, solid compound under normal conditions.^[1] It presents as a brown, green to brown, or off-white to pale yellow crystalline powder.^{[1][2][3]} This compound is characterized by a pyridine ring substituted with an amino group at the 2-position and a benzyloxy group at the 3-position.

Table 1: Physicochemical Properties of **2-Amino-3-benzyloxypyridine**

Property	Value	Reference
CAS Number	24016-03-3	[4]
Molecular Formula	C ₁₂ H ₁₂ N ₂ O	[4]
Molecular Weight	200.24 g/mol	[3][4]
Appearance	Brown, green to brown, or off-white to pale yellow crystalline powder	[1][2][3]
Melting Point	92-94 °C	[4]
Boiling Point	337.96°C (estimate)	
Density	1.1131 g/cm ³ (estimate)	
Solubility	Sparingly soluble in water.[1] Slightly soluble in chloroform, methanol, DMSO.[3]	[1][3]
pKa	8.40 ± 0.10 (Predicted)	[1]
Storage	Store in a cool, dry, well-ventilated place, protected from light. Keep in a dark place under an inert atmosphere at room temperature.	[1][3]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of **2-Amino-3-benzyloxypyridine**.

Table 2: Spectroscopic Data Summary

Technique	Data	Reference
¹ H NMR	Chemical shifts (CDCl ₃ , 400 MHz) δ (ppm): 7.67 (d), 7.42-7.32 (m, phenyl), 6.95 (t), 6.57 (d), 5.04 (s, -OCH ₂ -), 4.8 (br s, -NH ₂).	[5]
¹³ C NMR	Spectra available, detailed shifts can be obtained from referenced sources.	[2][6]
FTIR	Key peaks corresponding to N-H, C-H (aromatic and aliphatic), C=C, C=N, and C-O stretching and bending vibrations.	[7]
Mass Spectrometry	Molecular Ion (M ⁺): m/z 200. Key fragments include those corresponding to the loss of the benzyl group.	[5]

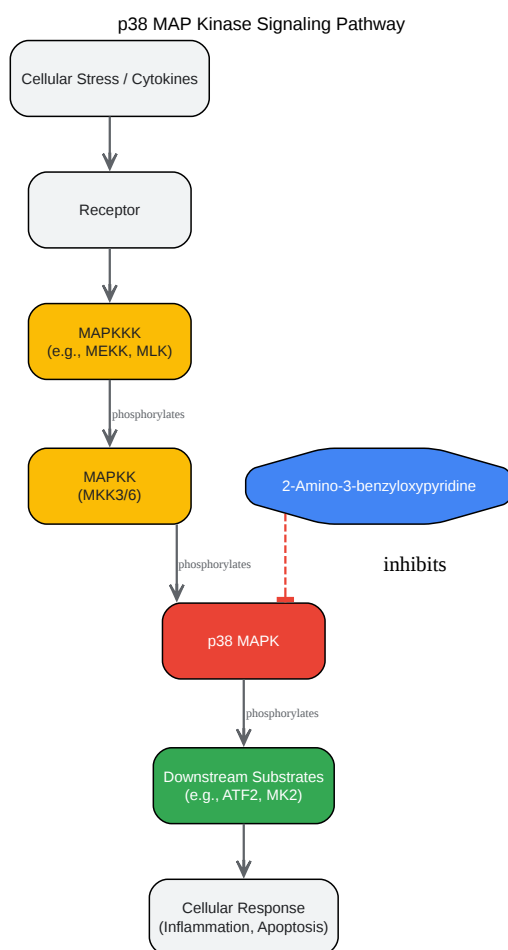
Biological Activity and Applications

2-Amino-3-benzyloxypyridine is a significant building block in organic synthesis, particularly for the development of pharmaceutical compounds.[1][8] It is a known inhibitor of mitogen-activated protein kinase p38α (MAPK14), a key enzyme in cellular signaling pathways.[4][9]

p38α MAP Kinase Inhibition

The p38 MAP kinase signaling pathway is activated by a variety of cellular stresses and inflammatory cytokines.[8] This pathway plays a critical role in regulating inflammation, apoptosis, and cell differentiation.[10] As an inhibitor of p38α, **2-Amino-3-benzyloxypyridine** has potential applications in the development of therapies for inflammatory diseases and other conditions where this pathway is dysregulated.

p38 MAP Kinase Signaling Pathway



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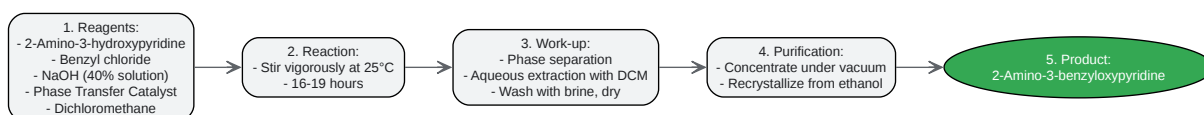
Caption: p38 MAP Kinase Signaling Pathway and Inhibition.

Experimental Protocols

Synthesis of 2-Amino-3-benzyloxy pyridine

A common method for the synthesis of **2-Amino-3-benzyloxy pyridine** involves the benzylation of 2-amino-3-hydroxypyridine. The following is a representative protocol.

Workflow for the Synthesis of 2-Amino-3-benzyloxy pyridine



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Caption: Synthesis Workflow.

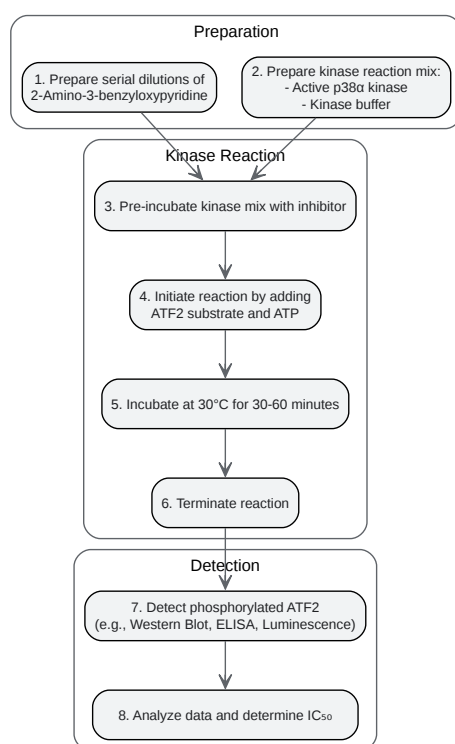
Detailed Methodology:

- In a three-necked round bottom flask equipped with a mechanical stirrer and a thermometer, combine a 40% sodium hydroxide solution, a phase transfer catalyst (e.g., Adogen 464 or tetrabutylammonium bromide), and dichloromethane.[1][8]
- To this vigorously stirred biphasic mixture, add 2-amino-3-hydroxypyridine.
- Cool the mixture to 25°C and add benzyl chloride in one portion.[1]
- Allow the reaction to stir for 16-19 hours.[1][8]
- After the reaction is complete, allow the layers to separate. The lower aqueous phase is removed and can be further extracted with dichloromethane.[1]
- The combined organic phases are washed with a saturated sodium chloride solution and dried over an anhydrous drying agent like potassium carbonate or sodium sulfate.[1][8]
- The dichloromethane is removed under reduced pressure to yield a solid.[1]
- The crude product is then purified by recrystallization from boiling absolute ethanol, followed by cooling, filtration, and drying in a vacuum oven.[1] Alternatively, purification can be achieved by column chromatography.[8]

p38 α Kinase Activity Assay

The inhibitory effect of **2-Amino-3-benzyloxypyridine** on p38 α kinase can be quantified using an in vitro kinase assay. A common method involves measuring the phosphorylation of a substrate, such as ATF2.

Workflow for p38 α Kinase Inhibition Assay



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Caption: p38α Kinase Assay Workflow.

Detailed Methodology (Non-Radioactive, Immunoblotting):

- Cell Lysate Preparation (Source of Kinase): Prepare cell lysates from cells stimulated to activate the p38 MAPK pathway.
- Immunoprecipitation: Immunoprecipitate the active p38α kinase from the cell lysate using an anti-p38 MAP Kinase antibody.
- Kinase Reaction:
 - Resuspend the immunoprecipitated kinase in a kinase assay buffer.
 - Aliquot the kinase into separate tubes for control and various concentrations of **2-Amino-3-benzyloxypyridine**.
 - Pre-incubate the kinase with the inhibitor for 10-20 minutes at room temperature.

- Initiate the kinase reaction by adding the ATF2 substrate and ATP.
- Incubate the reaction mixture for 30 minutes at 30°C.^[1]
- Terminate the reaction by adding SDS sample buffer and boiling.^[1]
- Detection:
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with a primary antibody specific for phospho-ATF2.
 - Use an appropriate HRP-conjugated secondary antibody for detection via chemiluminescence.
- Data Analysis:
 - Quantify the band intensities for phosphorylated ATF2.
 - Calculate the percentage of inhibition for each concentration of **2-Amino-3-benzyloxypyridine** relative to the control.
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Safety and Toxicology

Appropriate safety precautions should be taken when handling **2-Amino-3-benzyloxypyridine**.

Table 3: Safety and Hazard Information

Category	Information	Reference
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[4]
Precautionary Statements	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[4]
Personal Protective Equipment	Dust mask (type N95), eye shields, and gloves.	[4]

Toxicological Data:

Specific toxicological data such as LD₅₀ values for **2-Amino-3-benzyloxypyridine** are not readily available in the reviewed literature. However, data for the precursor, 2-amino-3-hydroxypyridine, and the parent compound, 2-aminopyridine, provide some context.

- 2-Amino-3-hydroxypyridine: The acute oral LD₅₀ in rats is reported as 500 mg/kg.[11] It is considered toxic if swallowed and causes skin and serious eye irritation.[5] The EC₅₀ for *Daphnia magna* is 24.6 mg/L over 48 hours, indicating it is toxic to aquatic life.[5]
- 2-Aminopyridine: This compound is known to be acutely toxic and is readily absorbed through the skin.[12]

Given the data on these related compounds, **2-Amino-3-benzyloxypyridine** should be handled with care as a potentially toxic and irritating substance. A full toxicological assessment has not been found.

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